
7-chloro-N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-chloro-N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide (CMT-3) is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. CMT-3 is a member of the benzothiazine family, which includes compounds with diverse biological activities, such as anti-inflammatory, anti-cancer, and anti-viral effects. CMT-3 is an important tool for researchers due to its ability to modulate the activity of various enzymes and proteins involved in various biochemical and physiological processes. In
Scientific Research Applications
Anticancer Activity
The quinoline motif, which is structurally related to benzothiazine derivatives, is essential in several pharmacologically active compounds due to its broad spectrum of biological responses. These include anticancer activities, where the compounds interact with various biological targets such as proteins, receptors, and enzymes . This suggests that our compound of interest could potentially be modified to target cancer cells, considering its structural similarity to quinoline.
Antioxidant Properties
Quinoline derivatives have been noted for their antioxidant properties . By extension, the benzothiazine compound may serve as a scaffold for developing new antioxidants. These could play a role in neutralizing free radicals and preventing oxidative stress-related diseases.
Anti-Inflammatory Applications
The anti-inflammatory potential of quinoline and its derivatives has been well-documented . Given the close relation of benzothiazine to quinoline, it’s plausible that the compound could be utilized in the synthesis of new anti-inflammatory drugs, which could help in the treatment of chronic inflammatory diseases.
Antimicrobial and Antituberculosis Effects
Quinoline systems are applied to create compounds with a wide range of pharmacological activities, including antimicrobial and antituberculosis effects . The benzothiazine derivative could be explored for its efficacy against various bacterial strains, particularly those causing tuberculosis.
Antiplasmodial and Antitrypanosomal Activities
Compounds with a benzothiazine core may be effective against protozoal infections. Research on similar structures has shown promising antiplasmodial and antitrypanosomal activities, which are crucial in the fight against diseases like malaria and sleeping sickness .
Modulation of Taste Perception
Benzothiazine derivatives have been implicated in the modulation of taste perception, particularly in blocking bitter taste . This application could be significant in the food and beverage industry, where the compound could be used to enhance flavor profiles by mitigating undesirable tastes.
properties
IUPAC Name |
7-chloro-N-(4-methylphenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-11-2-5-13(6-3-11)18-16(20)19-8-9-21-15-10-12(17)4-7-14(15)19/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOBTIRXSJEMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCSC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

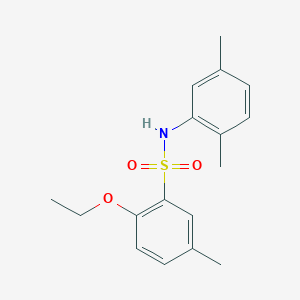
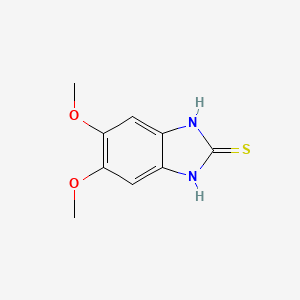
![5-bromo-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2965267.png)

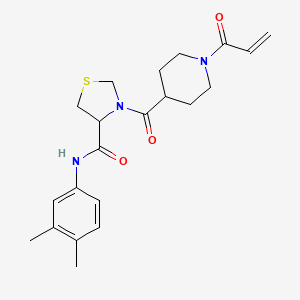
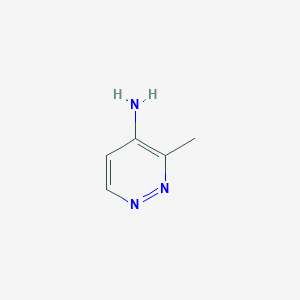
![3-(2-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2965274.png)
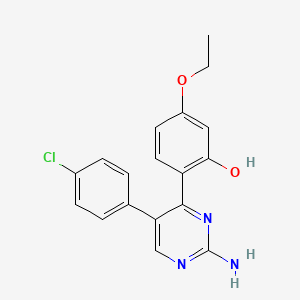
![(1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2965279.png)

![1-[4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B2965285.png)
![3-(4-fluorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tr iazino[4,3-h]purine-6,8-dione](/img/structure/B2965286.png)
![1-ethyl-5-((4-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2965287.png)
![3-[(4-bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2965288.png)